molecular formula C11H13BrClN3O B12993470 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol

Cat. No.: B12993470
M. Wt: 318.60 g/mol
InChI Key: FXAHNTXLGVXYER-UHFFFAOYSA-N
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Description

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol is a chemical compound with the molecular formula C10H11BrClN3O.

Preparation Methods

The synthesis of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with butan-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol can be compared with other similar compounds such as:

    3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but lacks the butan-1-ol moiety.

    3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: This compound has a furyl group instead of the butan-1-ol moiety.

    2-Methyl-2-propanyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-1-piperidinecarboxylate: This compound contains a piperidinecarboxylate group instead of the butan-1-ol moiety.

Properties

Molecular Formula

C11H13BrClN3O

Molecular Weight

318.60 g/mol

IUPAC Name

2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol

InChI

InChI=1S/C11H13BrClN3O/c1-3-7(5-17)8-4-9(13)16-11(14-8)10(12)6(2)15-16/h4,7,17H,3,5H2,1-2H3

InChI Key

FXAHNTXLGVXYER-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br

Origin of Product

United States

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